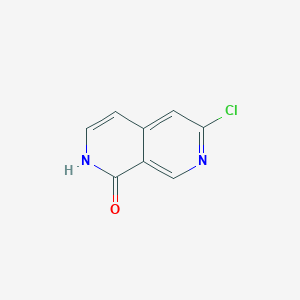

6-Chloro-2,7-naphthyridin-1(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2H-2,7-naphthyridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-3-5-1-2-10-8(12)6(5)4-11-7/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJYDCYFBWNNLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C2=CN=C(C=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2,7-naphthyridin-1(2H)-one

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for 6-Chloro-2,7-naphthyridin-1(2H)-one. This molecule, with the CAS Number 1260663-93-1, is a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1][2] The 2,7-naphthyridinone core is a recognized pharmacophore present in various biologically active compounds.[3] This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying scientific rationale for the proposed experimental choices.

Introduction to the 2,7-Naphthyridinone Scaffold

The 2,7-naphthyridine framework, a class of bicyclic heteroaromatic compounds, has garnered significant attention in the field of medicinal chemistry. These structures are known to exhibit a wide range of pharmacological activities, including potential as antimicrobial and anticancer agents.[3] The introduction of a chlorine atom and a lactam functionality, as seen in this compound, offers synthetic handles for further molecular elaboration, making it a key intermediate for the generation of diverse compound libraries.

Proposed Synthesis of this compound

Synthetic Strategy Overview

The core of the proposed synthesis is the construction of the second pyridine ring onto a pre-functionalized pyridine precursor. This approach allows for the controlled introduction of the required substituents. The general workflow is depicted in the diagram below.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical, yet chemically sound, procedure derived from analogous syntheses of substituted naphthyridinones.

Step 1: Synthesis of a Substituted Nicotinonitrile Derivative

The synthesis would likely commence with a commercially available and appropriately substituted pyridine, for instance, a 2-amino-5-chloropyridine derivative. The amino group can be converted to a more suitable functional group for subsequent reactions, such as a halide, through a Sandmeyer reaction.

Step 2: Introduction of the Acetoacetate Side Chain

The activated pyridine derivative would then undergo a coupling reaction, such as a palladium-catalyzed cross-coupling, to introduce a side chain that will form the second ring. A common strategy is the introduction of an acetoacetate group.

Step 3: Intramolecular Cyclization and Lactam Formation

The final key step is an intramolecular cyclization to form the bicyclic naphthyridinone ring system. This is often achieved by treating the intermediate with a strong base to promote condensation and ring closure.

Exemplary Protocol:

-

Starting Material: 2,5-dichloropyridine.

-

Reaction: Palladium-catalyzed coupling with ethyl acetoacetate in the presence of a suitable base (e.g., sodium hydride) and a phosphine ligand in an aprotic solvent like THF or dioxane.

-

Cyclization: The resulting intermediate is then treated with a strong acid (e.g., polyphosphoric acid) or a base to induce intramolecular cyclization and formation of the lactam ring.

-

Work-up and Purification: The reaction mixture is quenched, and the crude product is extracted. Purification is achieved through column chromatography on silica gel.

Rationale for Experimental Choices:

-

Palladium Catalysis: This choice is based on the high efficiency and functional group tolerance of palladium-catalyzed cross-coupling reactions, which are standard methods for C-C bond formation.

-

Acetoacetate Moiety: The use of an acetoacetate derivative provides the necessary carbonyl and ester functionalities for the subsequent intramolecular cyclization to form the pyridone ring.

-

Acid/Base-catalyzed Cyclization: This is a common and effective method for promoting the intramolecular condensation required to form the bicyclic ring system.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of novel organic molecules.

Spectroscopic and Chromatographic Data

| Technique | Parameter | Expected Value |

| Molecular Formula | - | C₈H₅ClN₂O[1] |

| Molecular Weight | - | 180.59 g/mol [4] |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons in the range of 7.0-9.0 ppm. The N-H proton of the lactam will likely appear as a broad singlet at a downfield shift (>10 ppm). |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons between 110-160 ppm. The carbonyl carbon of the lactam will be significantly downfield (>160 ppm). |

| Mass Spectrometry | m/z | The molecular ion peak [M]+ at m/z 180 and a characteristic [M+2]+ peak at m/z 182 with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom. |

| LC-MS | Retention Time & Purity | A single major peak with the expected m/z, indicating the purity of the compound. |

Detailed Interpretation of Expected Spectral Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both pyridine rings. The coupling patterns (doublets, singlets) and coupling constants (J values) would be crucial in confirming the substitution pattern of the 2,7-naphthyridinone core.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. The chemical shift of the carbonyl carbon is a key indicator of the lactam ring.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the synthesized molecule, matching the calculated mass for C₈H₅ClN₂O. The isotopic pattern for chlorine is a definitive characteristic to look for.

The following diagram illustrates the key analytical techniques for characterization.

Caption: Key analytical techniques for the characterization of this compound.

Conclusion

References

-

Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex. The Royal Society of Chemistry. Available at: [Link]

-

Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. MDPI. Available at: [Link]

-

This compound (BSC). Pharmaffiliates. Available at: [Link]

-

Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Semantic Scholar. Available at: [Link]

Sources

A Technical Guide to 6-Chloro-2,7-naphthyridin-1(2H)-one: A Versatile Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the Naphthyridinone Core

The landscape of medicinal chemistry is continually evolving, with an increasing emphasis on the discovery of novel heterocyclic scaffolds that can serve as foundational structures for targeted therapeutics. Among these, the naphthyridinone core has garnered significant attention for its structural rigidity, synthetic tractability, and its presence in a variety of biologically active molecules. 6-Chloro-2,7-naphthyridin-1(2H)-one (CAS No. 1260663-93-1) is a key representative of this class, emerging as a versatile building block for the synthesis of potent and selective kinase inhibitors and other therapeutic agents. Its unique arrangement of nitrogen atoms and the presence of a reactive chlorine handle make it an attractive starting point for the development of new chemical entities targeting a range of diseases, from cancer to inflammatory disorders. This guide provides an in-depth technical overview of its chemical properties, a representative synthetic approach, and its critical role in the development of next-generation therapeutics.

Physicochemical and Predicted Spectroscopic Properties

Accurate characterization of a chemical entity is fundamental to its application in research and development. Below is a summary of the key physicochemical properties of this compound, including predicted spectroscopic data to aid in its identification and characterization.

| Property | Value | Source |

| CAS Number | 1260663-93-1 | [1] |

| Molecular Formula | C₈H₅ClN₂O | [2] |

| Molecular Weight | 180.59 g/mol | [2] |

| Appearance | White to Brown powder/crystal | |

| Purity | >98.0% (TLC/HPLC) | |

| Storage | 2-8°C, under inert atmosphere | [3] |

| Predicted Boiling Point | 482.6 ± 45.0 °C | [4] |

| Predicted Density | 1.419 ± 0.06 g/cm³ | [4] |

| Predicted XLogP3 | 1.2 | [2] |

| Predicted Hydrogen Bond Donors | 1 | [2] |

| Predicted Hydrogen Bond Acceptors | 2 | [2] |

Representative Synthesis: A Plausible Route via Intramolecular Cyclization

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a general and plausible synthetic strategy involves the intramolecular cyclization of a suitably substituted pyridine precursor. This approach is alluded to in patent literature and is a common method for the construction of the 2,7-naphthyridinone scaffold[5].

The following represents a logical and detailed experimental protocol based on established synthetic methodologies for analogous compounds.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of a Substituted Pyridine Intermediate

The synthesis would likely begin with a commercially available and appropriately substituted pyridine derivative. A plausible starting material would be a 2-amino-4-chloropyridine with a side chain at the 3-position that can be elaborated into the second ring of the naphthyridinone system.

Step 2: Intramolecular Cyclization

The key step is the intramolecular cyclization to form the bicyclic naphthyridinone core. This is often achieved under thermal conditions or in the presence of a catalyst.

-

Reaction: Intramolecular cyclization of a functionalized pyridine precursor.

-

Reagents and Solvents: The choice of solvent would depend on the specific nature of the precursor, but high-boiling point solvents such as diphenyl ether or Dowtherm A are commonly used for thermal cyclizations. Acid catalysts like polyphosphoric acid (PPA) can also be employed.

-

Procedure:

-

The pyridine precursor is dissolved in a high-boiling point solvent in a reaction vessel equipped with a reflux condenser.

-

The mixture is heated to a high temperature (typically >200 °C) to induce intramolecular cyclization.

-

The reaction progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is isolated by precipitation upon addition of a non-polar solvent, followed by filtration.

-

Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2,7-naphthyridin-1(2H)-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this scaffold have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.

The chloro-substituent at the 6-position of the title compound serves as a versatile synthetic handle, allowing for the introduction of various functional groups through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination). This enables the rapid generation of libraries of diverse molecules for screening against a wide range of biological targets.

Targeting Kinase Signaling Pathways

Several classes of kinases have been identified as targets for 2,7-naphthyridinone derivatives. These include receptor tyrosine kinases (RTKs) and intracellular kinases that play crucial roles in cancer cell proliferation, survival, and angiogenesis.

Caption: Inhibition of a generic kinase signaling pathway by 2,7-naphthyridinone derivatives.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward, albeit not widely documented, synthesis and the reactivity of its chloro-substituent provide a robust platform for the generation of diverse chemical libraries. The demonstrated potential of the 2,7-naphthyridinone scaffold to yield potent kinase inhibitors underscores the importance of this compound in the ongoing quest for novel and effective therapeutics. Further exploration of the chemical space accessible from this intermediate is likely to yield new drug candidates with improved potency, selectivity, and pharmacokinetic properties, addressing unmet medical needs in oncology and beyond.

References

-

Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. [Link]

-

Wang, Z., et al. (2022). Synthesis of Benzo[c][6][7]naphthyridinones and Benzo[c][2][6]naphthyridinones via Ruthenium-Catalyzed [2+2+2] Cycloaddition between 1,7-Diynes and Cyanamides. Organic Letters, 24(28), 5126–5131. [Link]

-

Pharmaffiliates. This compound (BSC). [Link]

-

PubChem. 7-Chloro-1,6-naphthyridin-2(1H)-one. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex. [Link]

-

MDPI. Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. [Link]

-

Zhang, A., et al. (2007). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. Journal of Combinatorial Chemistry, 9(6), 916-9. [Link]

- Google Patents. WO2021224409A1 - Pesticidally active heterocyclic derivatives with sulfur containing substituents.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. a2bchem.com [a2bchem.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Synthesis of Benzo[ c][2,7]naphthyridinones and Benzo[ c][2,6]naphthyridinones via Ruthenium-Catalyzed [2+2+2] Cycloaddition between 1,7-Diynes and Cyanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

Spectroscopic Characterization of 6-Chloro-2,7-naphthyridin-1(2H)-one: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 6-Chloro-2,7-naphthyridin-1(2H)-one. Designed for researchers, scientists, and professionals in drug development, this document outlines the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The methodologies presented herein are grounded in established analytical chemistry principles to ensure robust and reliable characterization.

Introduction

This compound (CAS No. 1260663-93-1) is a member of the naphthyridine class of bicyclic heteroaromatic compounds.[1][2][3] Naphthyridines are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities. The precise characterization of substituted naphthyridine derivatives is a critical step in the synthesis and drug discovery process, ensuring the correct molecular structure and purity. Spectroscopic techniques are indispensable tools for this purpose, each providing unique and complementary information about the molecule's architecture.

This guide will detail the predicted spectroscopic data for this compound and provide standardized protocols for acquiring such data. The interpretation of the spectral data will be discussed in the context of the molecule's structure, offering insights into the influence of the chloro-substituent and the pyridinone ring system on the spectral features.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H and ¹³C NMR Data

Due to the absence of publicly available experimental spectra for this compound, the following data has been predicted using computational methods.[4][5][6][7][8][9][10] These predictions are based on established algorithms that analyze the molecule's topology and electronic environment.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 - 12.5 | br s | 1H | NH -2 |

| ~8.60 | s | 1H | H -8 |

| ~8.10 | d | 1H | H -4 |

| ~7.80 | s | 1H | H -5 |

| ~6.70 | d | 1H | H -3 |

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~161.0 | C =O |

| ~152.0 | C -6 |

| ~148.0 | C -8a |

| ~145.0 | C -8 |

| ~138.0 | C -4 |

| ~122.0 | C -4a |

| ~118.0 | C -5 |

| ~110.0 | C -3 |

Interpretation of NMR Spectra

The predicted ¹H NMR spectrum shows five distinct signals. The downfield broad singlet between 11.5 and 12.5 ppm is characteristic of an N-H proton in a pyridinone ring, which is often broadened due to quadrupole coupling and exchange. The aromatic region displays four signals. The singlets at approximately 8.60 and 7.80 ppm are assigned to H-8 and H-5, respectively. Their singlet nature arises from the absence of adjacent protons. The two doublets at around 8.10 and 6.70 ppm are assigned to H-4 and H-3, which are coupled to each other.

The predicted ¹³C NMR spectrum is expected to show eight signals, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the pyridinone ring is the most deshielded, appearing at approximately 161.0 ppm. The remaining signals in the aromatic region are assigned based on the expected electronic effects of the chloro and amide functionalities within the heterocyclic system.

Experimental Protocol for NMR Spectroscopy

The following is a standardized protocol for acquiring high-quality NMR data for a solid organic compound like this compound.[11][12][13][14][15]

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample.

- Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

- Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

- Insert the sample into the NMR spectrometer.

- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity.

- Tune and match the probe for the desired nuclei (¹H and ¹³C).

3. ¹H NMR Acquisition:

- Acquire a standard one-dimensional ¹H spectrum.

- Typical parameters: 45° pulse angle, 2-4 second acquisition time, 1-2 second relaxation delay, and 16-64 scans for good signal-to-noise.

4. ¹³C NMR Acquisition:

- Acquire a proton-decoupled ¹³C spectrum.

- Typical parameters: 30° pulse angle, 1-2 second acquisition time, 2-5 second relaxation delay, and a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

5. Data Processing:

- Apply a Fourier transform to the acquired free induction decays (FIDs).

- Phase correct the resulting spectra.

- Perform baseline correction.

- Integrate the signals in the ¹H spectrum.

- Reference the chemical shifts to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

II. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a characteristic "fingerprint" of the compound.

Predicted FT-IR Data

The following are the predicted characteristic IR absorption bands for this compound.[16][17][18][19][20]

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3000 | Medium, Broad | N-H stretch (amide) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~1660 | Strong | C=O stretch (amide I band) |

| ~1600-1450 | Medium-Strong | C=C and C=N stretches (aromatic rings) |

| ~1200 | Medium | C-N stretch |

| ~850-800 | Strong | C-H out-of-plane bending (aromatic) |

| ~750 | Medium-Strong | C-Cl stretch |

Interpretation of the FT-IR Spectrum

The FT-IR spectrum is expected to be dominated by a strong absorption band around 1660 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the amide group in the pyridinone ring. A broad band in the region of 3200-3000 cm⁻¹ is anticipated for the N-H stretching vibration, indicating hydrogen bonding in the solid state. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including C=C and C=N stretching vibrations of the naphthyridine core, C-N stretching, and C-H bending modes. A notable absorption in the lower frequency region, around 750 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Experimental Protocol for FT-IR Spectroscopy (Thin Solid Film Method)

This protocol describes a common and straightforward method for analyzing solid samples.[21][22][23][24][25]

1. Sample Preparation:

- Place a small amount of the solid sample (a few milligrams) in a clean vial.

- Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.

- Using a pipette, place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

- Allow the solvent to evaporate completely, leaving a thin, even film of the solid on the plate.

2. Data Acquisition:

- Acquire a background spectrum of the clean, empty sample compartment.

- Place the salt plate with the sample film in the spectrometer's sample holder.

- Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

3. Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

- Label the significant peaks with their corresponding wavenumbers.

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and can also provide information about its elemental composition and structure.

Predicted Mass Spectrometry Data

For this compound (Molecular Formula: C₈H₅ClN₂O), the following mass spectral data are expected.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) | Predicted Isotopic Pattern (m/z, Relative Abundance) |

| [M+H]⁺ | 181.0163 | 181.0163 (100%), 182.0197 (8.7%), 183.0134 (32.5%) |

| [M-H]⁻ | 179.0018 | 179.0018 (100%), 180.0051 (8.7%), 181.0000 (32.5%) |

Interpretation of the Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ in positive ion mode or a deprotonated molecular ion [M-H]⁻ in negative ion mode. The key feature for a chlorine-containing compound is the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two peaks for the molecular ion, separated by approximately 2 m/z units, with a relative intensity ratio of roughly 3:1. This isotopic signature is a definitive indicator of the presence of one chlorine atom in the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which can then be used to confirm the elemental composition of the compound.

Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

The following is a general protocol for ESI-MS analysis.[26][27][28][29][30]

1. Sample Preparation:

- Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent, typically a mixture of methanol or acetonitrile and water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

2. Instrument Setup and Data Acquisition:

- Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-20 µL/min) using a syringe pump.

- Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

- Use a heated drying gas (e.g., nitrogen) to facilitate solvent evaporation and ion formation.

- Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

3. Data Analysis:

- Identify the molecular ion peak and its isotopic pattern.

- Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.

- If using HRMS, compare the measured exact mass with the calculated exact mass to confirm the elemental composition.

IV. Workflow Visualizations

NMR Spectroscopy Workflow

Caption: Workflow for NMR analysis of a solid sample.

FT-IR Spectroscopy Workflow

Caption: Workflow for FT-IR analysis via the thin solid film method.

ESI-MS Workflow

Caption: Workflow for ESI-MS analysis.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound, along with detailed, field-proven protocols for data acquisition and analysis using NMR, FT-IR, and MS. The combination of these techniques offers a self-validating system for the unambiguous structural confirmation of this and other related heterocyclic compounds. The presented workflows and interpretations serve as a valuable resource for researchers in ensuring the scientific integrity of their work in synthetic and medicinal chemistry.

References

Click to expand

-

IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

Simulate and predict NMR spectra. [Link]

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PubMed Central (PMC) - NIH. [Link]

-

NMR Predictor | Chemaxon Docs. [Link]

-

6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]

-

Guide to FT-IR Spectroscopy | Bruker. [Link]

-

PROSPRE - 1 H NMR Predictor. [Link]

-

Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. PubMed Central. [Link]

-

IR Spectrum Prediction Service. AIDD Platform - CD ComputaBio. [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

Imaging-Biological Tissues: Desorption Electrospray Ionization Mass Spectrometry l Protocol Preview. YouTube. [Link]

-

How to predict IR Spectra? ResearchGate. [Link]

-

Sample preparation for FT-IR. [Link]

-

IR Spectrum Prediction. Protheragen. [Link]

-

Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva | Journal of Proteome Research. ACS Publications. [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

-

IR spectra prediction | cheminfo ELN documentation. [Link]

-

1H NMR Protocol for Beginners DRX-400 1. Record run in logbook Sample Change 2. Open TopSpin 1.3 program 3. Drag 1-H folder from. [Link]

-

Stepbystep procedure for NMR data acquisition. [Link]

-

IR spectrum predictor software : r/OrganicChemistry. Reddit. [Link]

-

Predict 13C NMR spectra. Cheminfo.org. [Link]

-

Can anyone help me to tell me any online website to check 13C NMR prediction. . .? | ResearchGate. [Link]

-

This compound (BSC) | Pharmaffiliates. [Link]

-

7-Chloro-1,6-naphthyridin-2(1H)-one | C8H5ClN2O | CID 91618958. PubChem. [Link]

-

4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H). NIH. [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. This compound CAS#: 1260663-93-1 [amp.chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Predict 1H proton NMR spectra [nmrdb.org]

- 6. Simulate and predict NMR spectra [nmrdb.org]

- 7. docs.chemaxon.com [docs.chemaxon.com]

- 8. PROSPRE [prospre.ca]

- 9. Visualizer loader [nmrdb.org]

- 10. Visualizer loader [nmrdb.org]

- 11. Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.uiowa.edu [chem.uiowa.edu]

- 15. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 16. IR Spectrum Prediction Service - CD ComputaBio [ai.computabio.com]

- 17. researchgate.net [researchgate.net]

- 18. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

- 19. IR spectra prediction | cheminfo ELN documentation [docs.c6h6.org]

- 20. reddit.com [reddit.com]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 23. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 24. eng.uc.edu [eng.uc.edu]

- 25. drawellanalytical.com [drawellanalytical.com]

- 26. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 28. phys.libretexts.org [phys.libretexts.org]

- 29. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 30. youtube.com [youtube.com]

The Ascendant Scaffold: Elucidating the Diverse Biological Activities of 2,7-Naphthyridine Derivatives

An In-depth Technical Guide

Abstract

The 2,7-naphthyridine core, one of the six structural isomers of pyridopyridine, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and rigid, planar structure make it an ideal framework for designing potent and selective modulators of various biological targets. This technical guide synthesizes current research to provide an in-depth analysis of the multifaceted biological activities of 2,7-naphthyridine derivatives. We will explore their mechanisms of action, key therapeutic applications, structure-activity relationships (SAR), and the experimental methodologies used to validate their activity. The primary focus will be on their well-established roles as anticancer agents, particularly as kinase inhibitors, and their targeted antimicrobial properties. Furthermore, this guide will touch upon their antiviral, anti-inflammatory, and neuroprotective potential, underscoring the scaffold's remarkable versatility.[1][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising heterocyclic system.

Introduction to the 2,7-Naphthyridine Scaffold

Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings.[5] The specific arrangement of the two nitrogen atoms defines the six possible isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-). While the 1,8-naphthyridine core, found in the foundational antibiotic nalidixic acid, has been extensively studied, the 2,7-naphthyridine isomer has garnered increasing attention for its broad spectrum of pharmacological activities.[5][6][7]

Derivatives of 2,7-naphthyridine have been isolated from natural sources, including plants and marine organisms, and are also accessible through various synthetic routes.[5][8] Their biological activities are extensive, encompassing antitumor, antimicrobial, antiviral, analgesic, anticonvulsant, and anti-inflammatory effects.[1][2][9] This versatility makes the 2,7-naphthyridine framework a fertile ground for the development of novel therapeutics.

Caption: Overview of the major biological activities of the 2,7-naphthyridine scaffold.

Potent Anticancer Activity: A Primary Therapeutic Avenue

The most significant and widely researched application of 2,7-naphthyridine derivatives is in oncology. These compounds exert their anticancer effects through multiple mechanisms, most notably via the inhibition of key protein kinases involved in tumor growth and proliferation.

Mechanism of Action: Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 2,7-naphthyridine scaffold has proven to be an effective template for designing ATP-competitive kinase inhibitors.

-

MET Kinase Inhibitors: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and metastasis. Overexpression or mutation of MET is implicated in various human cancers. Several 2,7-naphthyridinone-based derivatives have been developed as potent MET kinase inhibitors.[10] For instance, compound 13f (8-((4-((2-amino-3-chloropyridin-4-yl)oxy)- 3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one) demonstrated excellent in vitro potency and significant in vivo efficacy in U-87 MG and HT-29 xenograft models, achieving tumor growth inhibition (TGI) of 114% and 95% at a 50 mg/kg dose, respectively.[10]

-

c-Kit/VEGFR-2 Kinase Inhibitors: The 2,7-naphthyridone scaffold has also been exploited to develop dual inhibitors of c-Kit and VEGFR-2, two other important receptor tyrosine kinases involved in tumor growth and angiogenesis. By modifying a lead MET inhibitor, researchers discovered compound 9k , which exhibited an impressive c-Kit inhibitory activity with an IC₅₀ value of 8.5 nM.[6]

-

MASTL Kinase Inhibitors: Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a key mitotic kinase that is highly expressed in multiple cancers.[11] Its inhibition leads to mitotic catastrophe in cancer cells, making it an attractive therapeutic target.[11] Recently, novel 2,7-naphthyridine compounds have been identified and patented as potent MASTL inhibitors for cancer treatment, highlighting the ongoing development in this area.[11][12][13]

Caption: Standard experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Other Notable Biological Activities

The therapeutic potential of the 2,7-naphthyridine scaffold is not limited to anticancer and antimicrobial applications.

-

Antiviral Activity: Derivatives of naphthyridines have been reported to exhibit activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Human Cytomegalovirus (HCMV), and Herpes Simplex Virus (HSV). [9][14]Some compounds were found to be significantly more potent than the standard-of-care drug ganciclovir against HCMV and remained active against resistant strains, suggesting a novel mechanism of action. [14][15]

-

PDE5 Inhibition: Certain 1,7- and 2,7-naphthyridine derivatives have been developed as highly potent and specific inhibitors of phosphodiesterase type 5 (PDE5). [16]One compound, 4c , showed an IC₅₀ of 0.23 nM for PDE5 and demonstrated more potent relaxant effects on isolated rabbit corpus cavernosum than sildenafil, indicating its potential for treating erectile dysfunction. [16]

-

Neurological and Psychotropic Activity: Natural and synthetic derivatives have been found to possess analgesic, anticonvulsant, antianxiety, and antidepressant properties. [1][2][5]This suggests their potential utility in treating disorders of the central nervous system.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2,7-naphthyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold.

-

For Anticancer Activity: 3D-QSAR modeling has suggested that for general cytotoxicity, the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, along with a substituent at the C-2 position (such as a naphthyl ring), are crucial for activity. [3][17]* For Antimicrobial Activity: The antibacterial potency against S. aureus originates from the combination of the 2,7-naphthyridine scaffold and a hydrazone linker, which together form the essential pharmacophore. [18]This planar system is thought to allow for π-π stacking with nucleic acid bases within the gyrase-DNA complex. [18]* For Kinase Inhibition: SAR studies on MET inhibitors revealed that a 2,7-naphthyridone core can conformationally restrain key pharmacophoric groups, leading to high potency. [10]For c-Kit/VEGFR-2 inhibitors, the introduction of an 8-amino substitution was a critical modification that shifted the activity profile. [6]

Caption: Key sites for substitution on the 2,7-naphthyridine core that influence biological activity.

Conclusion and Future Perspectives

The 2,7-naphthyridine scaffold represents a remarkably versatile and privileged structure in modern drug discovery. Its derivatives have demonstrated potent and often selective activity across a wide range of therapeutic areas, most prominently in oncology and infectious diseases. The rigid framework allows for precise orientation of functional groups to interact with specific biological targets, from the ATP-binding pocket of kinases to the active site of bacterial DNA gyrase.

Future research should focus on optimizing the pharmacokinetic and safety profiles of existing lead compounds to advance them into clinical development. The exploration of novel substitutions on the 2,7-naphthyridine core will undoubtedly uncover new biological activities and lead to the development of next-generation therapeutics for a variety of human diseases. The continued investigation into this potent scaffold holds immense promise for addressing unmet medical needs.

References

-

Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. [Link]

-

Sun, H., et al. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 25(1), 39. [Link]

-

Sirakanyan, S., et al. (2025). Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]-2,7-naphthyridines. Pharmaceuticals. (Note: Reference from a search result pointing to a future publication, details might be limited). [Link]

-

Pilarczyk, B., et al. (2024). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 26(10442). [Link]

-

Czaplińska, M., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

-

Dong, H., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry, 178, 705-714. [Link]

-

Wójcicka, A., & Becan, L. (2015). SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW 2,7-NAPHTHYRIDINE-3-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(2), 297-305. [Link]

-

Czaplińska, M., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

-

Sabnis, R. W. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 15(6), 748-749. [Link]

-

Sabnis, R. W. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ResearchGate. [Link]

-

Pilarczyk, B., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. ResearchGate. [Link]

-

Berry, M., et al. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]

-

Wójcicka, A., et al. (2025). Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. ResearchGate. [Link]

-

Pilarczyk, B., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PubMed. [Link]

-

Lee, E. S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517-523. [Link]

-

Lee, E. S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC - NIH. [Link]

-

Zhang, A., et al. (2025). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. ResearchGate. [Link]

-

Sun, H., et al. (2025). 1,7-and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. ResearchGate. [Link]

-

Wójcicka, A., & Błaszczak-Świątkiewicz, K. (2020). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 25(24), 5969. [Link]

-

Wang, T., et al. (2015). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h]n[1][10]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 13(2), 433-443. [Link]

-

Siddiqui-Jain, A., et al. (2010). Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c]n[6][10]aphthyridine-8-carboxylic Acid (CX-4945), the First Clinical Stage Inhibitor of Protein Kinase CK2 for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(17), 6207-6219. [Link]

-

Wójcicka, A., & Błaszczak-Świątkiewicz, K. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

-

Singh, I. P., et al. (2017). Naphthyridines with Antiviral Activity - A Review. Medicinal Chemistry, 13(5), 430-438. [Link]

-

Bédard, J., et al. (2001). Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus. Antimicrobial Agents and Chemotherapy, 45(7), 2047-2055. [Link]

-

Singh, I. P., et al. (2025). Naphthyridines with Antiviral Activity - A Review. ResearchGate. [Link]

-

Bédard, J., et al. (2001). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy, 45(7), 2047-2055. [Link]

-

Ukita, T., et al. (2001). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(2), 203-206. [Link]

-

Sharma, A., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24. [Link]

-

Zhang, A., et al. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. Journal of Combinatorial Chemistry, 9(6), 916-919. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview | Semantic Scholar [semanticscholar.org]

- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]

- 6. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Naphthyridines with Antiviral Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of 6-Chloro-2,7-naphthyridin-1(2H)-one: A Technical Guide to Target Identification and Validation

Abstract

The 2,7-naphthyridin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific derivative, 6-Chloro-2,7-naphthyridin-1(2H)-one. Synthesizing data from extensive analysis of structurally related compounds and established drug discovery principles, this document outlines a strategic approach for researchers, scientists, and drug development professionals to identify and validate the molecular targets of this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our claims in authoritative scientific literature. The overarching goal is to furnish a comprehensive roadmap for elucidating the mechanism of action of this compound and accelerating its journey from a promising molecule to a potential therapeutic agent.

Introduction: The Promise of the 2,7-Naphthyridinone Core

The 2,7-naphthyridine heterocyclic system is a versatile scaffold that has been successfully exploited to develop inhibitors for a range of critical biological targets.[1][2] Its rigid, planar structure provides a unique framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with the binding sites of various enzymes. The "-one" substitution at the 1-position introduces a lactam moiety, which can participate in crucial hydrogen bonding interactions with protein targets.

Derivatives of the 2,7-naphthyridinone core have demonstrated potent inhibitory activity against several key enzyme families, most notably protein kinases and poly(ADP-ribose) polymerases (PARPs).[3][4][5] This established precedent strongly suggests that this compound is likely to exert its biological effects through the modulation of similar targets. The chloro substitution at the 6-position can significantly influence the compound's electronic properties and steric profile, potentially conferring selectivity and enhanced potency for specific targets. This guide will therefore focus on a logical progression from putative target identification based on structural analogy to rigorous experimental validation.

Putative Therapeutic Targets: A Data-Driven Hypothesis

Based on the established pharmacology of structurally similar 2,7-naphthyridinone derivatives, we can formulate a strong hypothesis regarding the potential therapeutic targets of this compound. The primary candidates fall into the categories of enzymes involved in DNA damage repair and cell cycle regulation.

Poly(ADP-ribose) Polymerase (PARP) Family

The PARP enzyme family, particularly PARP1, plays a critical role in the repair of single-strand DNA breaks through the base excision repair (BER) pathway.[6] Inhibition of PARP in cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality, making PARP inhibitors a successful class of anticancer drugs.[7]

-

Rationale for this compound as a PARP Inhibitor: Multiple studies have reported potent PARP1 inhibition by naphthyridinone-based compounds.[3][6] The core scaffold mimics the nicotinamide moiety of the NAD+ cofactor that is essential for PARP catalytic activity. The chloro substituent on the aromatic ring could potentially enhance binding affinity within the PARP active site.

-

Key Members to Investigate:

-

PARP1: The primary target for existing FDA-approved PARP inhibitors.

-

PARP2: Shares high structural homology with PARP1 in the catalytic domain.

-

Tankyrase 1 and 2 (TNKS1/2): These PARP family members are involved in a variety of cellular processes, including Wnt signaling, and have also been targeted by small molecule inhibitors.[8][9]

-

Protein Kinases

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The 2,7-naphthyridinone scaffold has proven to be an effective ATP-competitive kinase inhibitor backbone.

-

Rationale for this compound as a Kinase Inhibitor: The planar naphthyridinone ring system can effectively occupy the adenine-binding pocket of the ATP-binding site of many kinases. The chloro group can be directed towards specific hydrophobic pockets to achieve selectivity.

-

High-Priority Kinase Targets:

-

MET (Mesenchymal-Epithelial Transition Factor): A receptor tyrosine kinase whose aberrant activation drives tumor growth and metastasis. 2,7-naphthyridone-based MET kinase inhibitors have been identified.[4]

-

PKMYT1 (Protein Kinase, Myelin Transcription Factor 1): A crucial regulator of the G2/M cell cycle checkpoint. Naphthyridinone derivatives have been discovered as potent and selective PKMYT1 inhibitors.[5]

-

MASTL (Microtubule-Associated Serine/Threonine Kinase-Like): Also known as Greatwall kinase, MASTL is a key mitotic kinase. Novel 2,7-naphthyridine compounds have been developed as MASTL inhibitors for cancer treatment.[10]

-

The following diagram illustrates the hypothesized primary target classes for this compound.

Caption: Hypothesized primary therapeutic target classes for this compound.

Experimental Workflows for Target Identification and Validation

A multi-pronged experimental approach is essential to definitively identify and validate the therapeutic targets of this compound. The following workflows are designed to provide a logical and rigorous path from initial screening to in-depth mechanistic studies.

Initial Target Class Screening: Biochemical Assays

The first step is to perform in vitro biochemical assays against a panel of purified enzymes from the hypothesized target classes.

-

Principle: This assay measures the ability of the compound to inhibit the catalytic activity of PARP enzymes. A common method is a colorimetric or fluorescent assay that detects the consumption of NAD+ or the formation of poly(ADP-ribose) (PAR).

-

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT).

-

Reconstitute recombinant human PARP1, PARP2, and Tankyrase 1/2 enzymes in assay buffer.

-

Prepare a solution of biotinylated NAD+ and activated DNA (for PARP1/2) or a suitable substrate for Tankyrase.

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer to all wells.

-

Add serial dilutions of this compound or a known PARP inhibitor (e.g., Olaparib) as a positive control.

-

Add the PARP enzyme to each well.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the reaction by adding the biotinylated NAD+ and activated DNA mixture.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and transfer the contents to a streptavidin-coated plate.

-

Wash the plate to remove unbound reagents.

-

Add a primary antibody against PAR, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

-

Principle: This assay measures the ability of the compound to inhibit the phosphotransferase activity of a specific kinase. A common format is an in vitro kinase assay using a peptide substrate and detecting phosphorylation via luminescence (e.g., ADP-Glo™) or fluorescence.

-

Step-by-Step Protocol (Example for MET Kinase):

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Reconstitute recombinant human MET kinase.

-

Prepare a solution of a suitable peptide substrate and ATP.

-

-

Assay Procedure (384-well plate format):

-

Add kinase assay buffer to all wells.

-

Add serial dilutions of this compound or a known MET inhibitor (e.g., Crizotinib) as a positive control.

-

Add the MET kinase to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the ATP and peptide substrate mixture.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration.

-

Determine the IC50 value as described for the PARP assay.

-

-

The following diagram outlines the initial biochemical screening workflow.

Sources

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. cancerresearchuk.org [cancerresearchuk.org]

- 8. A novel tankyrase inhibitor decreases canonical Wnt signaling in colon carcinoma cells and reduces tumor growth in conditional APC mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Screening of 6-Chloro-2,7-naphthyridin-1(2H)-one

Abstract

The 2,7-naphthyridin-1(2H)-one scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This guide provides a comprehensive framework for the in vitro screening of a specific analogue, 6-Chloro-2,7-naphthyridin-1(2H)-one. We will explore a tiered, hypothesis-driven approach, commencing with broad-spectrum enzymatic and cell-based assays to identify primary biological targets, with a particular focus on DNA damage repair (DDR) pathways, including Poly(ADP-ribose) polymerase (PARP) inhibition. The subsequent sections will delve into detailed protocols for hit validation and mechanism of action studies, ensuring a robust and efficient screening cascade for researchers and drug development professionals.

Introduction: The Rationale for Screening this compound

Naphthyridines are bicyclic heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological profiles.[1][2] The 2,7-naphthyridinone core, in particular, has been identified as a key pharmacophore in the development of inhibitors for various protein kinases and other critical cellular targets.[3] Notably, compounds with similar structures have emerged as potent inhibitors of enzymes involved in DNA repair, a cornerstone of many modern cancer therapies.[4][5]

This compound (Figure 1) is a specific analogue whose biological activity is yet to be fully characterized. Its structural features suggest a potential for interaction with ATP-binding sites of kinases or the NAD+ binding site of enzymes like PARP. This guide, therefore, proposes a systematic in vitro screening cascade designed to elucidate the primary pharmacological targets and mechanism of action of this compound.

Figure 1: Chemical Structure of this compound

Caption: The chemical structure of the subject compound, highlighting the naphthyridinone core and the chloro substitution.

A Tiered Approach to In Vitro Screening

A successful screening campaign is characterized by a logical progression from high-throughput primary screens to more complex, lower-throughput secondary and tertiary assays. This tiered approach is both cost-effective and scientifically rigorous, allowing for the rapid identification of promising hits while minimizing false positives.

Caption: A tiered workflow for the in vitro screening of this compound.

Tier 1: Primary Screening - Casting a Wide Net

The initial goal is to identify whether this compound exhibits any significant biological activity at a single, high concentration (e.g., 10 µM).

Given the structural alerts within the molecule, a primary biochemical screen should focus on enzymes central to cancer biology, particularly those involved in DNA repair and cell signaling.

-

PARP Enzyme Activity Assays: Poly(ADP-ribose) polymerases (PARPs), especially PARP1 and PARP2, are crucial for DNA single-strand break repair.[4] Their inhibition is a clinically validated strategy, particularly in cancers with homologous recombination deficiencies (e.g., BRCA mutations).[5]

-

Kinase Panel Screening: The naphthyridinone scaffold is a known kinase hinge-binder.[3] A broad kinase panel (e.g., 96-well plate format) against representative members of different kinase families can quickly identify potential kinase targets.

Parallel to biochemical screening, it is crucial to assess the compound's effect on whole cells.

-

Cancer Cell Line Proliferation/Viability Assays: A panel of cancer cell lines, including those with known DNA repair defects (e.g., BRCA1/2 mutant lines) and their wild-type counterparts, should be used. This can provide early indications of synthetic lethality.[5]

-

Recommended Assay: The AlamarBlue (Resazurin) or MTT assay provides a straightforward, fluorescence or absorbance-based readout of cell viability and proliferation.[6]

-

Tier 2: Hit Confirmation and Potency Determination

Any "hits" from the primary screen (e.g., >50% inhibition) must be confirmed and their potency determined.

For each confirmed hit, a dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50). This involves testing the compound over a range of concentrations (e.g., 8-10 points) in the same biochemical and cell-based assays used for the primary screen.

To rule out assay-specific artifacts, it is essential to confirm the activity using an orthogonal assay that relies on a different detection technology.

-

For PARP Activity: If the primary screen was chemiluminescent, an AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) or a Fluorescence Polarization (FP) based assay can be used for confirmation.[4]

-

AlphaLISA® Assay Principle: A PARP enzyme is incubated with a biotinylated histone substrate and NAD+. The addition of an ADP-ribose binding reagent linked to an acceptor bead and a streptavidin-conjugated donor bead brings the beads into proximity upon PARP activity, generating a light signal.[4]

-

Fluorescence Polarization (FP) Assay Principle: This format can be used to measure the trapping of PARP onto a fluorescently labeled DNA probe, a key mechanism for some PARP inhibitors.[4]

-

Tier 3: Mechanism of Action and Selectivity Profiling

Once a potent and confirmed hit is identified, the focus shifts to understanding its precise mechanism of action (MOA) and its selectivity.

If PARP inhibition is confirmed, further assays are needed to understand how the compound affects the DNA damage response.

-

PARP Trapping Assays: Some of the most effective PARP inhibitors do not just inhibit PARP's catalytic activity but also "trap" it on DNA, creating cytotoxic lesions. The FP-based PARPtrap™ assay is specifically designed to measure this effect.[4]

-

Cellular DNA Damage and Repair Assays:

-

γH2AX Foci Formation: Immunofluorescence staining for phosphorylated H2AX (γH2AX) is a sensitive marker for DNA double-strand breaks. An increase in γH2AX foci in cells treated with the compound (especially in combination with a DNA damaging agent) would indicate an impairment of DNA repair.[8]

-

Comet Assay (Single-Cell Gel Electrophoresis): This technique can be used to quantify DNA strand breaks at the single-cell level.[9] Under alkaline conditions, it can detect single-strand breaks and alkali-labile sites, which are intermediates in base excision repair (BER).[9]

-

Colony Formation Assay: This long-term clonogenic survival assay measures the ability of single cells to proliferate and form colonies after treatment with the compound. It is a gold-standard method for assessing cytotoxicity.[8]

-

Caption: Simplified signaling pathway of PARP in DNA single-strand break repair and the point of inhibition.

Selectivity is a critical attribute of any potential drug candidate.

-

Broad PARP/Kinase Panel: The compound should be tested against a wider panel of PARP family members (there are 17) and a comprehensive kinase panel to assess its selectivity.[5] This helps to identify potential off-target effects and provides a more complete picture of the compound's biological activity.

Detailed Experimental Protocols

The following are example protocols for key assays in the screening cascade. These should be optimized for the specific laboratory conditions and reagents used.

Protocol: Universal Chemiluminescent PARP Assay (Tier 1)

This protocol is adapted from commercially available kits.

-

Plate Preparation: Use a 96-well white plate suitable for luminescence.

-

Reaction Setup: To each well, add:

-

PARP Assay Buffer.

-

Activated DNA.

-

1 µL of this compound (in DMSO, final concentration 10 µM) or DMSO vehicle control.

-

Recombinant PARP1 enzyme to initiate the reaction.

-

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Biotinylated NAD+ Addition: Add biotinylated NAD+ to each well and incubate for another hour at 37°C.

-

Washing: Wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

-

Detection:

-

Add Streptavidin-HRP conjugate to each well and incubate at room temperature for 30-60 minutes.

-

Wash the plate again as in step 5.

-

Add the chemiluminescent HRP substrate.

-

-

Data Acquisition: Immediately read the luminescent signal using a microplate reader.[6]

-

Analysis: Calculate the percent inhibition relative to the vehicle control.

Protocol: Cell Viability using AlamarBlue (Tier 1)

-

Cell Seeding: Seed cancer cells in a 96-well black, clear-bottom plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[6]

-

Compound Addition: Add this compound at the desired final concentration (e.g., 10 µM) or vehicle control.

-

Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Reagent Addition: Add AlamarBlue reagent (10% of the well volume) to each well.

-

Incubation: Incubate for 2-4 hours, protected from light.

-

Data Acquisition: Read the fluorescence (Ex/Em: ~560/590 nm) using a microplate reader.

-

Analysis: Calculate the percent viability relative to the vehicle control.

Protocol: Immunofluorescence for γH2AX Foci (Tier 3)

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate.

-

Treatment: Treat cells with this compound at its IC50 concentration (with or without a DNA damaging agent like MMS or a topoisomerase inhibitor) for the desired time (e.g., 24 hours).

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour.

-

Primary Antibody: Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.

-

Secondary Antibody: Wash with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Stain nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software. An increase in foci indicates DNA damage.[8]

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate interpretation and decision-making.

Table 1: Example Data Summary for Primary Screening (10 µM)

| Assay | Target/Cell Line | % Inhibition / % Viability |

| Biochemical | PARP1 | 85% |

| PARP2 | 78% | |

| Kinase X | 12% | |

| Cell-Based | BRCA1-mutant (SUM149PT) | 15% Viability |

| BRCA-WT (MCF7) | 88% Viability |

Table 2: Example IC50 Values for a Confirmed Hit

| Assay | Target/Cell Line | IC50 (nM) |

| Biochemical | PARP1 (Chemiluminescent) | 14 |

| PARP1 (AlphaLISA) | 18 | |

| Cell-Based | BRCA1-mutant (SUM149PT) | 52 |

| BRCA-WT (MCF7) | >10,000 |

Conclusion

This technical guide outlines a robust, multi-tiered strategy for the comprehensive in vitro screening of this compound. By starting with broad primary screens and progressing through hit confirmation to detailed mechanism of action studies, researchers can efficiently identify and characterize the biological activity of this novel compound. The emphasis on DNA damage repair pathways, particularly PARP inhibition, is based on the structural characteristics of the naphthyridinone scaffold and represents a high-probability avenue for discovering novel therapeutic potential. The provided protocols and workflows serve as a foundation for a rigorous and scientifically sound investigation.

References

- Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. (n.d.). NIH.

- PARP Assays. (n.d.). BPS Bioscience.

- PARP assay for inhibitors. (n.d.). BMG LABTECH.

- Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. (2023, January 6). YouTube.

- A Comparative Analysis of PARP Inhibitors: Olaparib, Rucaparib, and Talazoparib. (n.d.). Benchchem.

- Guidelines for DNA recombination and repair studies: Cellular assays of DNA repair pathways. (2019, January 7). Microbial Cell.

- Versatile Cell-Based Assay for Measuring Base Excision Repair of DNA Alkylation Damage. (2021, February 25). MDPI.

- Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. (2024, January 4). NIH.

- Examples of biologically active compounds containing a naphthyridine scaffold. (n.d.). ResearchGate.

- This compound. (n.d.). ChemShuttle.

- 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.). NIH.

- Biological Activity of Naturally Derived Naphthyridines. (n.d.). NIH.

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. m.youtube.com [m.youtube.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. benchchem.com [benchchem.com]

- 8. Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Naphthyridine Compounds

Foreword: The Naphthyridine Scaffold - A Privileged Motif in Medicinal Chemistry

The quest for novel therapeutic agents is a cornerstone of modern science. Within the vast landscape of heterocyclic chemistry, the naphthyridine core, a bicyclic system composed of two fused pyridine rings, has emerged as a "privileged scaffold." This distinction is not arbitrary; it is born from the remarkable versatility of the naphthyridine framework, which has given rise to a multitude of compounds with a broad spectrum of biological activities.[1][2][3] From potent anticancer and antimicrobial agents to targeted kinase inhibitors, the nuanced relationship between the structure of a naphthyridine derivative and its biological function is a compelling narrative of molecular design and empirical discovery.[4][5][6]

This technical guide is crafted for researchers, scientists, and drug development professionals. It is not a rigid recitation of facts but an in-depth exploration of the structure-activity relationships (SAR) that govern the efficacy of naphthyridine compounds. We will dissect the intricate interplay of substituent effects, isomeric variations, and target interactions, providing not just data, but the causal reasoning behind experimental choices and the strategic thinking that drives the evolution of these remarkable molecules. Our journey will be grounded in scientific integrity, supported by authoritative references, and illuminated by practical, field-proven insights.

I. The Naphthyridine Isomers: A Foundation of Structural Diversity

The positioning of the two nitrogen atoms within the fused pyridine rings gives rise to ten possible isomers of naphthyridine, with six being the most commonly studied in medicinal chemistry: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[7] This isomeric diversity is the first layer of complexity and opportunity in the SAR of this compound class. The location of the nitrogen atoms profoundly influences the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape, thereby dictating its interaction with biological targets.

Caption: The six most commonly studied isomers of naphthyridine.

II. Anticancer Activity: Targeting the Machinery of Malignancy

Naphthyridine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of topoisomerase II and interference with microtubule dynamics.[1][4] The SAR in this area is particularly rich, with subtle structural modifications leading to dramatic shifts in cytotoxic potency.

A key strategy in the development of naphthyridine-based anticancer agents has been the exploration of substituents at various positions of the core structure. For instance, in a series of 1,8-naphthyridine derivatives, the introduction of halogen-substituted carboxamide groups at the C-3 position resulted in potent cytotoxic activity against various cancer cell lines.[8]

Case Study: 1,8-Naphthyridine-3-carboxamides

A study exploring the anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives revealed that halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives exhibited potent activity.[8] For example, one compound demonstrated IC50 values of 0.41 and 0.77 µM on MIAPaCa and K-562 cancer cell lines, respectively.[8] Another derivative showed potent cytotoxicity with an IC50 of 0.41 µM on the PA-1 cancer cell line.[8]

Table 1: Cytotoxicity of Selected 1,8-Naphthyridine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 47 | MIAPaCa | 0.41 | [8] |

| K-562 | 0.77 | [8] | |

| 36 | PA-1 | 1.19 | [8] |

| 29 | PA-1 | 0.41 | [8] |

| SW620 | 1.4 | [8] |

The SAR of these compounds suggests that the nature and position of the substituent on the carboxamide moiety are critical for activity. Electron-withdrawing groups and hydrogen bond donors have been shown to substantially enhance cytotoxic effects.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.

Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., HeLa, HL-60, PC-3) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[1][4]

-

Compound Treatment: Treat the cells with various concentrations of the naphthyridine derivatives and a vehicle control. Incubate for an additional 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-